molecular formula C10H12N2O B1612920 [Cyclohexyl(hydroxy)methylidene]propanedinitrile CAS No. 553672-03-0

[Cyclohexyl(hydroxy)methylidene]propanedinitrile

Cat. No. B1612920
M. Wt: 176.21 g/mol
InChI Key: DCHGDYPJCSCORE-UHFFFAOYSA-N
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Description

[Cyclohexyl(hydroxy)methylidene]propanedinitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Cyclohexyl(hydroxy)methylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Cyclohexyl(hydroxy)methylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

553672-03-0

Product Name

[Cyclohexyl(hydroxy)methylidene]propanedinitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-[cyclohexyl(hydroxy)methylidene]propanedinitrile

InChI

InChI=1S/C10H12N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h8,13H,1-5H2

InChI Key

DCHGDYPJCSCORE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=C(C#N)C#N)O

Canonical SMILES

C1CCC(CC1)C(=C(C#N)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 60 ml tetrahydrofuran solution of 3.96 g (0.06 mol) of malononitrile, 4.8 g (60% in oil, 0.12 mol) of sodium hydride was added at 0° C. in four divided portions, and the mixture was stirred for 30 minutes at 0° C. Then, cyclohexanecarboxylic acid chloride was added dropwise, and the mixture was stirred for 30 minutes at room temperature. Then, 150 ml of 1M hydrochloric acid was slowly added, and the mixture was extracted with ethyl acetate. Then, the extract was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. Recrystallization of the residue from diisopropyl ether gave 8.16 g (77%) of the captioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
77%

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